molecular formula C19H19N5O4S2 B2641166 N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946268-92-4

N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2641166
CAS No.: 946268-92-4
M. Wt: 445.51
InChI Key: JQJLOLACADOSDZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylcarbamoyl group, and a dimethoxyphenyl group

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.

Mechanism of Action

The compound has shown high activity against the urease enzyme. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

    Attachment of Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thiadiazole derivative through a nucleophilic substitution reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
  • N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
  • 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles

Uniqueness

N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of a thiadiazole ring and a phenylcarbamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-14-9-8-13(10-15(14)28-2)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJLOLACADOSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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